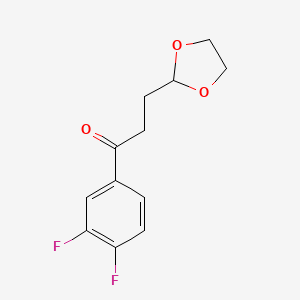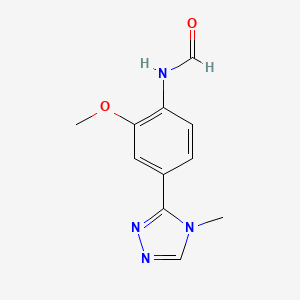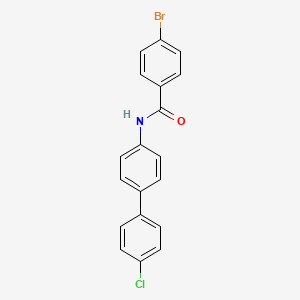
4-Bromo-N-(4'-chloro-biphenyl-4-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to a biphenyl structure, along with a benzamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide typically involves multiple steps. One common method starts with the bromination of biphenyl to introduce the bromine atom. This is followed by chlorination to add the chlorine atom to the biphenyl structure. The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions produce corresponding oxides or dehalogenated compounds.
Applications De Recherche Scientifique
4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-chloro-1,1’-biphenyl: Similar in structure but lacks the benzamide group.
N-(3-chlorophenyl)-4-bromobenzamide: Similar but with different substitution patterns on the biphenyl structure.
N-(4-Bromo-phenyl)-2-chlorobenzamide: Another related compound with variations in the position of the chlorine and bromine atoms.
Uniqueness
4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is unique due to the specific arrangement of bromine, chlorine, and benzamide groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C19H13BrClNO |
|---|---|
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
4-bromo-N-[4-(4-chlorophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13BrClNO/c20-16-7-1-15(2-8-16)19(23)22-18-11-5-14(6-12-18)13-3-9-17(21)10-4-13/h1-12H,(H,22,23) |
Clé InChI |
MGTKYVVSOUVKCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


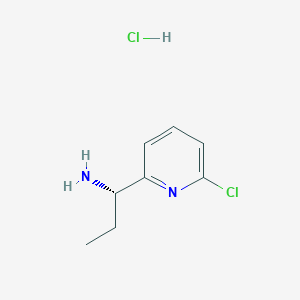
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)

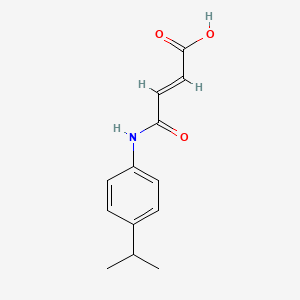
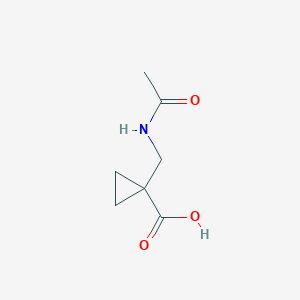
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
